N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine
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Overview
Description
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine is a complex organic compound characterized by the presence of nitro groups and a trifluoromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine typically involves multiple steps, starting with the nitration of naphthalene to introduce nitro groups. The trifluoromethyl group is then introduced through a series of reactions involving trifluoromethylating agents. The final step involves the coupling of the nitro-substituted naphthalene with the appropriate amine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of nitro and trifluoromethyl groups on biological systems.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: May be used in the development of specialized materials or as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, electron withdrawal, and steric effects, which influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: Similar structure with a phthalimide group instead of a naphthalene ring.
Methyl N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethylcarbamate: Contains a carbamate group instead of an amine.
Benzimidazole, 4,6-dinitro-2-(trifluoromethyl): Similar nitro and trifluoromethyl groups but with a benzimidazole core.
Properties
CAS No. |
88965-48-4 |
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Molecular Formula |
C17H9F3N4O6 |
Molecular Weight |
422.27 g/mol |
IUPAC Name |
N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine |
InChI |
InChI=1S/C17H9F3N4O6/c18-17(19,20)12-7-9(22(25)26)8-15(24(29)30)16(12)21-13-5-6-14(23(27)28)11-4-2-1-3-10(11)13/h1-8,21H |
InChI Key |
BDLGGXGXWFQNIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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